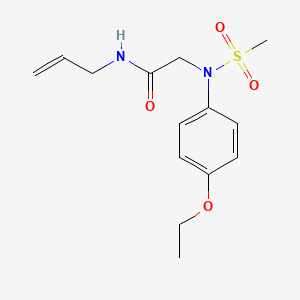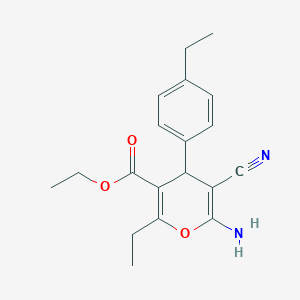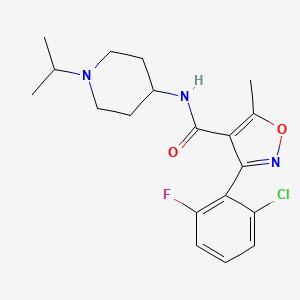
N~1~-allyl-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~-allyl-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide, also known as AMG-232, is a small molecule inhibitor that has gained attention in the scientific community for its potential therapeutic applications. This compound has been shown to target the MDM2-p53 interaction, a pathway that is often disrupted in cancer cells, making it a promising candidate for cancer treatment.
Mécanisme D'action
N~1~-allyl-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide works by binding to the hydrophobic pocket on the surface of MDM2, preventing it from binding to p53. This allows p53 to remain active and carry out its tumor suppressor functions, leading to the death of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that N~1~-allyl-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide can induce cell cycle arrest and apoptosis in various cancer cell lines, including melanoma, breast cancer, and ovarian cancer. In addition, N~1~-allyl-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to inhibit tumor growth in mouse xenograft models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N~1~-allyl-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide is its specificity for the MDM2-p53 interaction, which reduces the risk of off-target effects. However, one limitation is its low solubility, which can make it difficult to administer in vivo.
Orientations Futures
There are several potential future directions for research on N~1~-allyl-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide. One area of interest is the development of more soluble analogs of N~1~-allyl-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide, which could improve its efficacy in vivo. Additionally, studies could be conducted to investigate the potential of N~1~-allyl-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide in combination with other cancer therapies, such as chemotherapy or immunotherapy. Finally, further research could be done to explore the potential of N~1~-allyl-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide in treating other diseases, such as neurodegenerative disorders or viral infections.
In conclusion, N~1~-allyl-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide is a promising small molecule inhibitor that has the potential to be a valuable tool in the fight against cancer. Its specificity for the MDM2-p53 interaction and ability to induce cell death in cancer cells make it a promising candidate for further research and development.
Méthodes De Synthèse
The synthesis of N~1~-allyl-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide involves several steps, including the reaction of N-allyl-N-(4-ethoxyphenyl)glycinamide with methylsulfonyl chloride to form N-(4-ethoxyphenyl)-N-(methylsulfonyl)glycinamide. This compound is then reacted with allyl bromide to yield the final product, N~1~-allyl-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide.
Applications De Recherche Scientifique
N~1~-allyl-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide has been extensively studied for its potential therapeutic applications in cancer treatment. By inhibiting the MDM2-p53 interaction, N~1~-allyl-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide can restore the function of the p53 tumor suppressor protein, which is often mutated or deleted in cancer cells. This can lead to cell cycle arrest, apoptosis, and ultimately, the death of cancer cells.
Propriétés
IUPAC Name |
2-(4-ethoxy-N-methylsulfonylanilino)-N-prop-2-enylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4S/c1-4-10-15-14(17)11-16(21(3,18)19)12-6-8-13(9-7-12)20-5-2/h4,6-9H,1,5,10-11H2,2-3H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSEYHHIQSYBHGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(CC(=O)NCC=C)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-(1,3-benzodioxol-5-ylmethylene)-5-imino-2-(2-thienylmethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5035846.png)
![N-(1,3-benzodioxol-5-ylmethyl)-N'-[2-(1-cyclohexen-1-yl)ethyl]ethanediamide](/img/structure/B5035853.png)

![4-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-2-pyridinylbutanamide](/img/structure/B5035863.png)
![8-(2-phenylethyl)-8-azabicyclo[3.2.1]oct-3-yl 3-(4-methyl-1-piperazinyl)propanoate trihydrochloride dihydrate](/img/structure/B5035871.png)

![2-[4-(benzyloxy)-3-bromobenzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5035877.png)
![2-{[3-(2-fluorophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetamide](/img/structure/B5035883.png)

![5,5'-oxybis[2-(2-biphenylyl)-1H-isoindole-1,3(2H)-dione]](/img/structure/B5035905.png)
![5-({(2R*,3R*)-3-[ethyl(methyl)amino]-2-hydroxy-2,3-dihydro-1'H-spiro[indene-1,4'-piperidin]-1'-yl}carbonyl)-2(1H)-pyridinone](/img/structure/B5035908.png)
![5-{3-chloro-4-[3-(3,4-dimethylphenoxy)propoxy]-5-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5035913.png)